Product packaging for 1-[(3,4-Difluorophenyl)methyl]hydrazine(Cat. No.:CAS No. 887595-36-0)

1-[(3,4-Difluorophenyl)methyl]hydrazine

Cat. No.: B3058288
CAS No.: 887595-36-0
M. Wt: 158.15 g/mol
InChI Key: VROZMLUIKPQVNT-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]hydrazine is a useful research compound. Its molecular formula is C7H8F2N2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8F2N2 B3058288 1-[(3,4-Difluorophenyl)methyl]hydrazine CAS No. 887595-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-difluorophenyl)methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROZMLUIKPQVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNN)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602700
Record name [(3,4-Difluorophenyl)methyl]hydrazine
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URL https://comptox.epa.gov/dashboard/DTXSID00602700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887595-36-0
Record name [(3,4-Difluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Fluorinated Organic Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. tandfonline.com Approximately 20% of all pharmaceutical drugs contain at least one fluorine atom, a testament to the profound impact of fluorination on a molecule's biological properties. researchgate.net The presence of fluorine can dramatically alter a compound's pharmacokinetic and physicochemical characteristics, including its metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.comresearchgate.net

The advantages of fluorination stem from the unique properties of the fluorine atom. As the most electronegative element, its introduction can modify the electronic properties of a molecule, affecting its acidity or basicity (pKa) and dipole moment. tandfonline.combohrium.com This can lead to improved bioavailability by enhancing membrane permeation. tandfonline.com Furthermore, the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. bohrium.com By replacing hydrogen atoms at metabolically vulnerable sites with fluorine, chemists can block these pathways, thereby increasing the metabolic stability and prolonging the active life of a drug molecule. bohrium.comnih.gov The 3,4-difluorophenyl motif, as seen in 1-[(3,4-Difluorophenyl)methyl]hydrazine, is a common feature in pharmacologically active compounds, valued for its ability to confer these desirable properties. nih.gov

Key Effects of Fluorine in Organic Molecules

Property Affected Consequence of Fluorination Reference
Metabolic Stability Increased due to the strength of the C-F bond, blocking oxidative metabolism. bohrium.com
Physicochemical Properties Alters pKa, dipole moment, and molecular conformation. tandfonline.combohrium.com
Binding Affinity Can enhance binding to target proteins through various interactions. bohrium.com
Lipophilicity Modulates lipid solubility, affecting absorption and transport across membranes. researchgate.net

| Bioavailability | Often improved by reducing the basicity of nearby functional groups. | tandfonline.com |

Overview of Hydrazine and Its Derivatives As Synthetic Building Blocks

Hydrazine (B178648) (N₂H₄) and its organic derivatives are a class of compounds renowned for their versatility and broad applicability in synthesis. nbinno.com These nitrogen-rich molecules serve as valuable building blocks in the creation of a wide array of products, from pharmaceuticals and agrochemicals to advanced materials. nbinno.com Their utility is rooted in their distinct chemical reactivity; they can function as potent nucleophiles, reducing agents, or as precursors for the construction of heterocyclic systems. nbinno.com

The nucleophilic nature of the hydrazine moiety allows it to readily react with electrophilic centers, most notably the carbonyl groups of aldehydes and ketones to form hydrazones. libretexts.orglibretexts.org This reaction is a fundamental transformation in organic chemistry and serves as the basis for further reactions, such as the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. libretexts.orgpressbooks.pub

Moreover, the ability of hydrazine derivatives to participate in cyclization and condensation reactions makes them indispensable for synthesizing heterocyclic compounds. nbinno.com Rings containing nitrogen atoms, such as pyrazoles, pyridazines, and triazoles, are common structural motifs in many biologically active molecules, and hydrazine derivatives provide a reliable and efficient route to their synthesis. nbinno.com The presence of the reactive hydrazine group allows chemists to forge new carbon-nitrogen and nitrogen-nitrogen bonds, facilitating the assembly of complex molecular frameworks. rsc.org

Research Significance of 1 3,4 Difluorophenyl Methyl Hydrazine As a Key Synthetic Intermediate

Direct Synthetic Routes to this compound

Direct routes focus on the final bond-forming step to construct the target molecule. These approaches are often efficient and are the most common strategies employed for creating substituted hydrazines.

Reductive Amination Approaches Involving (3,4-Difluorophenyl)methyl Precursors

Reductive amination, also known as reductive hydrazination in this context, is a powerful and widely used method for forming amine and hydrazine derivatives. nih.gov This two-step, one-pot process typically involves the condensation of an aldehyde or ketone with a hydrazine to form a hydrazone intermediate, which is subsequently reduced to the desired hydrazine without being isolated. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, the process commences with 3,4-difluorobenzaldehyde (B20872). This aldehyde is reacted with hydrazine (often in the form of hydrazine hydrate) to form the corresponding 3,4-difluorobenzaldehyde hydrazone. The imine C=N bond of the hydrazone is then selectively reduced. A variety of reducing agents can be employed for this transformation, each with specific advantages concerning reactivity, selectivity, and mildness of conditions. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂ over Palladium on carbon). researchgate.netorgsyn.org The use of NaBH₃CN is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine intermediate under weakly acidic conditions, minimizing the reduction of the starting aldehyde. researchgate.net

Table 1: Comparison of Reducing Agents for Hydrazone Reduction

Reducing AgentTypical Reaction ConditionsAdvantagesConsiderations
Sodium Borohydride (NaBH₄)Methanol or Ethanol (B145695), Room TemperatureInexpensive, readily available, easy to handle.Can reduce the starting aldehyde if conditions are not controlled.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 3-6Highly selective for the imine/hydrazone. researchgate.netHighly toxic and requires acidic conditions.
Catalytic Hydrogenation (H₂/Pd-C)Ethanol or Ethyl Acetate, H₂ atmosphereClean reaction with high yields; byproduct is water.Requires specialized hydrogenation equipment.
Magnesium in Methanol (Mg/MeOH)Methanol, Ambient TemperatureSimple, convenient, and uses inexpensive reagents. researchgate.netReaction can be vigorous.

Alkylation Strategies Utilizing Halogenated (3,4-Difluorophenyl)methyl Intermediates and Hydrazine Nucleophiles

A second major pathway to this compound is through the direct alkylation of a hydrazine nucleophile with a suitable (3,4-difluorophenyl)methyl electrophile. This is a classic nucleophilic substitution reaction. The most common electrophile for this purpose is 1-(bromomethyl)-3,4-difluorobenzene (3,4-difluorobenzyl bromide).

The primary challenge in this approach is controlling the degree of alkylation. Hydrazine has two nucleophilic nitrogen atoms, and the product, this compound, is also nucleophilic, which can lead to the formation of di- and tri-substituted byproducts. To circumvent this, a large excess of hydrazine is typically used to favor mono-alkylation. Alternatively, and more effectively, a protected hydrazine derivative is employed. d-nb.infoorganic-chemistry.org

tert-Butyl carbazate (B1233558) (N-Boc-hydrazine) is a widely used protected hydrazine for this purpose. orgsyn.orgmdpi.com The Boc (tert-butoxycarbonyl) group deactivates one of the nitrogen atoms, ensuring that alkylation occurs selectively on the terminal, unprotected nitrogen. The reaction of 1-(bromomethyl)-3,4-difluorobenzene with tert-butyl carbazate in the presence of a base (e.g., potassium carbonate or triethylamine) yields tert-butyl 2-[(3,4-difluorophenyl)methyl]carbazate. The Boc protecting group is then readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to afford the final product, this compound, in high purity.

Table 2: Alkylation Strategies for Benzylhydrazine (B1204620) Synthesis

Hydrazine SourceElectrophileTypical ConditionsOutcome
Hydrazine Hydrate (B1144303) (large excess)3,4-Difluorobenzyl BromideEthanol, RefluxForms the target product but may yield over-alkylation byproducts.
tert-Butyl Carbazate3,4-Difluorobenzyl Bromide1. Base (K₂CO₃ or Et₃N) in DMF or ACN. 2. Acid (TFA or HCl) for deprotection.Provides excellent control and high yield of the mono-alkylated product. researchgate.net
N-Amino-1,8-naphthalimideBenzyl (B1604629) BromidesBase, followed by hydrazinolysisA regenerative protecting group strategy for selective mono-N-substitution. researchgate.net

Alternative Chemical Transformations for Hydrazine Formation

Beyond the two primary routes, other methodologies can be adapted for the synthesis of substituted benzylhydrazines. One innovative approach involves the direct C-H functionalization of an alkylarene. Research has demonstrated the synthesis of benzyl hydrazine derivatives through the oxidative amination of benzylic C(sp³)–H bonds. rsc.org

This method would involve the reaction of 3,4-difluorotoluene (B1333485) directly with a dialkyl azodicarboxylate in the presence of a copper catalyst, such as copper(I) oxide (Cu₂O) with a phenanthroline (Phen) ligand. rsc.org This reaction forms a protected hydrazine derivative, where the benzyl group is attached to a nitrogen atom of the azodicarboxylate. Subsequent hydrolysis or reduction of the resulting hydrazide would yield the target this compound. This route is advantageous as it starts from a more basic precursor (3,4-difluorotoluene) and avoids the separate steps of halogenation or oxidation that are required in the other methods.

Precursor Synthesis and Purification Techniques

The successful synthesis of this compound relies heavily on the availability and purity of its key precursors. The primary precursors are the electrophilic (3,4-difluorophenyl)methyl source and the hydrazine nucleophile.

Preparation of (3,4-Difluorophenyl)methyl Electrophiles

The most common electrophilic precursors are 3,4-difluorobenzaldehyde (for reductive amination) and 1-(halomethyl)-3,4-difluorobenzenes (for alkylation).

3,4-Difluorobenzaldehyde: This aldehyde can be prepared via several routes, often starting from 3,4-difluorotoluene. A common industrial method involves the liquid-phase oxidation of 3,4-difluorotoluene using catalysts like cobalt or manganese salts in the presence of air or oxygen. Another laboratory-scale method is the reduction of a derivative of 3,4-difluorobenzoic acid, such as its acid chloride or ester, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

1-(Halomethyl)-3,4-difluorobenzenes: These benzyl halides are crucial for alkylation strategies.

From 3,4-Difluorotoluene: The most direct method is the free-radical halogenation of 3,4-difluorotoluene. byjus.com This reaction is typically carried out using N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination, in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under UV irradiation. researchgate.netyoutube.com The reaction is performed in a non-polar solvent like carbon tetrachloride.

From 3,4-Difluorobenzyl Alcohol: An alternative two-step route involves first preparing 3,4-difluorobenzyl alcohol, typically by the reduction of 3,4-difluorobenzaldehyde with sodium borohydride. The resulting alcohol can then be converted to the corresponding benzyl halide. libretexts.org Thionyl chloride (SOCl₂) is commonly used to produce the benzyl chloride, while phosphorus tribromide (PBr₃) is effective for synthesizing the benzyl bromide. youtube.com

Purification of these precursors is generally achieved through distillation under reduced pressure or recrystallization.

Generation of Hydrazine Nucleophiles

The nucleophilic component of the synthesis is hydrazine itself or a protected form.

Hydrazine: Hydrazine is most commonly available commercially as hydrazine hydrate, a solution of hydrazine in water. For reactions that are sensitive to water, anhydrous hydrazine can be used, although it is more hazardous and reactive.

Protected Hydrazines: To achieve selective mono-alkylation and avoid the formation of undesired byproducts, protected hydrazines are often generated. The most prevalent example is tert-butyl carbazate. It is synthesized by reacting hydrazine hydrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a solvent like isopropanol (B130326) or dichloromethane. chemicalbook.com The reaction is typically performed at low temperatures (e.g., 0 °C) and results in a stable, solid product that is easily handled and purified by recrystallization. orgsyn.orgmdpi.comst-andrews.ac.uk The use of such protected nucleophiles is a cornerstone of modern hydrazine chemistry, allowing for clean and high-yielding synthetic transformations. organic-chemistry.org

Reaction Condition Optimization and Process Efficiency

The synthesis of this compound, a substituted benzylhydrazine, can be approached through several synthetic routes. While specific process optimization literature for this exact molecule is not extensively detailed in publicly available sources, the efficiency of its synthesis hinges on the optimization of common reactions used for analogous structures. The primary challenges in synthesizing mono-substituted benzylhydrazines are achieving high selectivity for the mono-alkylated product and minimizing the formation of symmetrical, di-, and polyalkylated byproducts. Key strategies involve nucleophilic substitution and reductive amination, each with distinct parameters that can be optimized for process efficiency.

Nucleophilic Substitution Route Optimization

A prevalent method for synthesizing benzylhydrazines is the direct alkylation of hydrazine with a corresponding benzyl halide, in this case, 3,4-difluorobenzyl chloride or bromide. The efficiency of this process is critically dependent on controlling the reactivity of hydrazine to prevent over-alkylation.

Control of Reactant Stoichiometry: A primary optimization parameter is the molar ratio of the reactants. Using a significant excess of hydrazine hydrate can statistically favor the formation of the mono-substituted product over the di-substituted byproduct. This approach, however, complicates downstream processing, requiring efficient separation of the product from unreacted hydrazine.

Use of Protecting Groups: A more refined and efficient strategy involves the use of a mono-protected hydrazine derivative, such as Boc-hydrazine or Fmoc-hydrazine. This method introduces additional steps (protection and deprotection) but offers superior control over the reaction, leading to a cleaner product profile and often a higher isolated yield of the desired mono-alkylated product. The alkylation is performed on the protected hydrazine, and the protecting group is subsequently removed under acidic or basic conditions.

Solvent and Base Selection: The choice of solvent and base is crucial for optimizing the nucleophilic substitution. Aprotic polar solvents like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are often effective. The selection of the base (e.g., Diisopropylethylamine (DiPEA) or 2,4,6-trimethylpyridine) must be carefully matched with the protecting group on the hydrazine to ensure efficient reaction without premature deprotection. kirj.ee

Interactive Data Table: Effect of Catalysis on Benzylation of Protected Hydrazines This table illustrates the typical effect of a catalyst on reaction time for syntheses analogous to that of this compound.

Data derived from analogous reactions described in literature. kirj.ee

Reductive Amination Route Optimization

An alternative and highly efficient pathway is the reductive amination of 3,4-difluorobenzaldehyde with hydrazine. This one-pot reaction typically involves the initial formation of a hydrazone intermediate, which is then reduced to the final hydrazine product without being isolated.

Choice of Reducing Agent: The selection of the reducing agent is a critical optimization point. Mild reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed. The efficiency of the reduction can be influenced by the solvent and the presence of an acid catalyst. redalyc.org For instance, using NaBH₄ in conjunction with a cation exchange resin like DOWEX® 50WX8 has been shown to create an efficient system for reductive amination, often leading to high yields and short reaction times. redalyc.org

Solvent and pH Control: The reaction medium significantly impacts the efficiency of both hydrazone formation and its subsequent reduction. Solvents such as tetrahydrofuran (B95107) (THF), methanol, or ethanol are frequently used. redalyc.org Maintaining an optimal pH is essential; the initial condensation step is typically favored under slightly acidic conditions to activate the carbonyl group, while the hydride reduction step proceeds efficiently under neutral or slightly basic conditions.

Process Efficiency and Scalability: One-pot reductive amination procedures are inherently more efficient as they reduce the number of unit operations, minimize waste from intermediate purification, and save time. chim.it The use of solid-supported catalysts or reagents can further enhance process efficiency by simplifying the work-up procedure, often requiring only simple filtration to remove the catalyst. redalyc.org

Interactive Data Table: Optimization of Reductive Amination Conditions This table shows the optimization of various parameters for a representative reductive amination reaction.

Data based on the reductive amination of benzaldehyde (B42025) and aniline (B41778) with NaBH₄ and DOWEX® 50WX8, demonstrating principles applicable to hydrazine synthesis. redalyc.org

3,4-Difluorobenzaldehyde

3,4-Difluorobenzaldehyde is a key starting material in the synthesis of this compound. Its spectroscopic features are well-documented and provide a clear picture of its molecular structure.

The ¹H NMR spectrum of 3,4-difluorobenzaldehyde is characterized by signals in the aromatic and aldehyde regions. The aldehyde proton (CHO) typically appears as a singlet at approximately 9.96 ppm. The aromatic protons exhibit a more complex pattern due to fluorine-proton coupling. The proton at the 2-position (H-2) is expected to be a doublet of doublets of doublets (ddd) around 7.8-7.9 ppm. The proton at the 5-position (H-5) would likely appear as a multiplet around 7.6-7.7 ppm, and the proton at the 6-position (H-6) would also be a multiplet, likely in the range of 7.4-7.5 ppm.

Table 1: ¹H NMR Data for 3,4-Difluorobenzaldehyde

Proton Chemical Shift (δ, ppm) Multiplicity
CHO ~9.96 s (singlet)
H-2 ~7.8-7.9 ddd
H-5 ~7.6-7.7 m (multiplet)

Note: Predicted values based on typical chemical shifts and coupling patterns. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum of 3,4-difluorobenzaldehyde shows distinct signals for the carbonyl carbon and the aromatic carbons. The aldehyde carbonyl carbon (C=O) is typically found downfield, around 189-191 ppm. The aromatic carbons show splitting due to coupling with the fluorine atoms. The carbon atom bonded to the aldehyde group (C-1) is expected around 132 ppm. The fluorine-bearing carbons (C-3 and C-4) will show large one-bond carbon-fluorine coupling constants (¹JCF) and will appear as doublets. The remaining aromatic carbons (C-2, C-5, and C-6) will also exhibit smaller carbon-fluorine couplings.

Table 2: ¹³C NMR Data for 3,4-Difluorobenzaldehyde

Carbon Chemical Shift (δ, ppm)
C=O ~189-191
C-1 ~132
C-2 ~118
C-3 ~156 (d, ¹JCF)
C-4 ~158 (d, ¹JCF)
C-5 ~116

Note: Predicted values based on typical chemical shifts. Actual values and coupling constants can vary.

The IR spectrum of 3,4-difluorobenzaldehyde clearly indicates the presence of the aldehyde and difluoro-substituted aromatic ring. A strong absorption band characteristic of the C=O stretch of the aldehyde is observed around 1700-1720 cm⁻¹. The C-H stretch of the aldehyde proton is typically seen as two weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 3: Key IR Absorption Bands for 3,4-Difluorobenzaldehyde

Functional Group Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium-Weak
Aldehyde C-H Stretch ~2820, ~2720 Weak
C=O Stretch (Aldehyde) ~1700-1720 Strong
Aromatic C=C Stretch ~1400-1600 Medium-Strong

The mass spectrum of 3,4-difluorobenzaldehyde would show a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (142.10 g/mol ). A prominent fragment is often the loss of a hydrogen atom to form the [M-1]⁺ ion (m/z 141), which is a stable acylium ion. Another common fragmentation pathway is the loss of the entire aldehyde group (CHO), resulting in a [M-29]⁺ peak at m/z 113, corresponding to the difluorophenyl cation.

Table 4: Expected Mass Spectrometry Fragmentation for 3,4-Difluorobenzaldehyde

m/z Ion
142 [C₇H₄F₂O]⁺ (Molecular Ion)
141 [C₇H₃F₂O]⁺

3,4-Difluorobenzyl Bromide

In the ¹H NMR spectrum, a characteristic singlet for the benzylic methylene (B1212753) protons (CH₂Br) would be expected around 4.5 ppm. The aromatic protons would show a complex multiplet pattern between 7.0 and 7.5 ppm due to proton-proton and proton-fluorine couplings. The ¹³C NMR spectrum would show a signal for the CH₂Br carbon around 32-35 ppm. The aromatic carbons would exhibit signals in the range of 115-140 ppm, with the carbons directly attached to fluorine showing large ¹JCF coupling constants.

The IR spectrum would be expected to show aromatic C-H stretches above 3000 cm⁻¹, aromatic C=C stretches in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands between 1100 and 1300 cm⁻¹. A moderate to strong C-Br stretching absorption would be observed in the lower frequency region of the fingerprint, typically around 600-700 cm⁻¹. The mass spectrum would show a molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 206 and 208. A major fragmentation would be the loss of the bromine atom to form the stable 3,4-difluorobenzyl cation at m/z 127.

Reactivity and Reaction Mechanisms of 1 3,4 Difluorophenyl Methyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH₂) is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms. The terminal nitrogen (-NH₂) of 1-[(3,4-Difluorophenyl)methyl]hydrazine is the primary site of nucleophilic attack in most reactions.

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds to form hydrazones. libretexts.orgnumberanalytics.com This reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration, typically under mildly acidic conditions (pH ≈ 4-5), to yield a stable product with a carbon-nitrogen double bond (C=N). numberanalytics.comquimicaorganica.org

The mechanism begins with the nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. organicchemistrytutor.com This step forms a tetrahedral intermediate. numberanalytics.com Subsequent proton transfer and elimination of a water molecule yield the corresponding N-{[1-(3,4-difluorophenyl)]methyl}hydrazone. numberanalytics.comnumberanalytics.com

These hydrazone intermediates are pivotal in the Wolff-Kishner reduction, a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. libretexts.orgwikipedia.org The reaction involves treating the hydrazone with a strong base, such as potassium hydroxide, at high temperatures. pressbooks.pub The mechanism proceeds through the deprotonation of the terminal nitrogen, formation of a carbanion intermediate, and subsequent loss of nitrogen gas (N₂) to form the final alkane product. byjus.compharmaguideline.com

Table 1: Representative Condensation Reactions

Carbonyl Reactant Product Reaction Type
Acetone Acetone N-{[1-(3,4-difluorophenyl)]methyl}hydrazone Hydrazone Formation
Benzaldehyde (B42025) Benzaldehyde N-{[1-(3,4-difluorophenyl)]methyl}hydrazone Hydrazone Formation
Cyclohexanone Cyclohexanone N-{[1-(3,4-difluorophenyl)]methyl}hydrazone Hydrazone Formation

The nucleophilic nature of the hydrazine moiety allows for facile acylation and sulfonation. These reactions typically occur at the more sterically accessible and electronically available terminal nitrogen atom.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides under mild conditions yields N-acyl-N'-[(3,4-difluorophenyl)methyl]hydrazines (acyl hydrazides). wustl.edu These reactions are fundamental in peptide synthesis and for creating precursors to various heterocyclic compounds. nih.govnih.gov The process involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Sulfonation: Similarly, sulfonation occurs when this compound reacts with sulfonyl chlorides. This reaction produces N-sulfonyl-N'-[(3,4-difluorophenyl)methyl]hydrazines. Sulfonyl hydrazides are versatile intermediates in organic synthesis, serving as precursors to sulfonyl radicals and participating in the construction of various sulfur-containing compounds. nih.govacs.org

Table 2: Examples of Acylation and Sulfonation

Reagent Product Class
Acetyl chloride Acyl hydrazide
Benzoic anhydride (B1165640) Acyl hydrazide
Benzenesulfonyl chloride Sulfonyl hydrazide
p-Toluenesulfonyl chloride Sulfonyl hydrazide

This compound can act as a nucleophile in conjugate addition reactions, particularly with α,β-unsaturated carbonyl compounds (Michael acceptors). In this reaction, the terminal nitrogen atom adds to the electron-deficient β-carbon of the unsaturated system. This Michael-type addition leads to the formation of a new carbon-nitrogen bond and is a key step in the synthesis of various nitrogen-containing compounds, including pyrazoline derivatives.

Electrophilic and Nucleophilic Reactivity of the 3,4-Difluorophenyl Ring

The reactivity of the aromatic ring in this compound is significantly modulated by the electronic properties of the two fluorine atoms and, to a lesser extent, the benzylhydrazine (B1204620) substituent.

Electrophilic Aromatic Substitution (SEAr): The 3,4-difluorophenyl ring is generally deactivated towards electrophilic aromatic substitution. vaia.com This deactivation stems from the strong electron-withdrawing inductive effect (-I) of the two fluorine atoms, which reduces the electron density of the aromatic π-system. stackexchange.comcsbsju.edu The benzylhydrazine group is generally considered an activating, ortho-, para-directing group. However, the powerful deactivating nature of the two fluorine atoms dominates. Any electrophilic substitution, which would require harsh conditions, is predicted to occur at positions ortho or para to the benzyl (B1604629) group (positions 2 and 5), which are meta to one of the fluorine atoms and ortho/para to the other.

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing fluorine atoms activates the ring towards nucleophilic aromatic substitution. wikipedia.orgchemistrysteps.com In SNAr reactions, a potent nucleophile can displace one of the fluorine atoms, which act as leaving groups. This process is particularly favorable if additional strong electron-withdrawing groups (like a nitro group) are present on the ring, ortho or para to the leaving group, to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com Polyfluoroarenes are known to undergo SNAr reactions where a fluoride (B91410) anion is eliminated. nih.gov

The two fluorine atoms at the 3- and 4-positions exert a profound influence on the electronic character and reactivity of the phenyl ring through two competing effects:

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atoms can be donated into the aromatic π-system. stackexchange.com This resonance effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.

Table 3: Electronic Effects of Fluorine on the Benzene (B151609) Ring

Electronic Effect Description Impact on Reactivity
Inductive Effect (-I) Strong withdrawal of electron density through σ-bonds due to high electronegativity. Deactivates the ring towards electrophilic attack; Activates the ring towards nucleophilic attack.
Mesomeric Effect (+M) Donation of lone-pair electrons into the π-system. Weakly directs incoming electrophiles to ortho/para positions relative to the fluorines.
Overall Effect The strong -I effect dominates, leading to overall deactivation for SEAr. The ring is electron-deficient and susceptible to SNAr under appropriate conditions.

Proposed Reaction Pathways and Mechanistic Intermediates of this compound

The reactivity of this compound is principally characterized by the nucleophilic nature of the terminal nitrogen atom of the hydrazine moiety. This reactivity is central to its participation in a variety of chemical transformations, most notably in the synthesis of heterocyclic compounds. The presence of the 3,4-difluorophenyl group introduces significant electronic effects that modulate the reactivity of the hydrazine group compared to unsubstituted benzylhydrazine. The fluorine atoms, being highly electronegative, exert a net electron-withdrawing effect on the benzene ring, which in turn can influence the nucleophilicity of the hydrazine and the stability of any charged intermediates formed during a reaction.

A prominent reaction pathway for this compound involves its condensation with 1,3-dicarbonyl compounds to form pyrazole (B372694) derivatives. This reaction, a variation of the Knorr pyrazole synthesis, proceeds through several key mechanistic intermediates. youtube.commdpi.com

The proposed pathway begins with the nucleophilic attack of the terminal amino group of this compound onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This initial step is often rate-determining and is influenced by the steric and electronic properties of both reactants. The electron-withdrawing nature of the 3,4-difluorophenyl group may slightly decrease the nucleophilicity of the hydrazine, potentially requiring specific reaction conditions to facilitate this initial attack.

Following the initial addition, a series of proton transfer and dehydration steps lead to the formation of a hydrazone intermediate. This intermediate can exist in equilibrium with its enamine tautomer. The subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group initiates the cyclization process. This step is crucial for the formation of the five-membered ring characteristic of pyrazoles.

The final stage of the reaction involves the elimination of a molecule of water from the cyclic intermediate to afford the aromatic pyrazole ring. The stability of the final aromatic product provides a strong thermodynamic driving force for the reaction.

Table 1: Proposed Intermediates in the Reaction of this compound with a 1,3-Dicarbonyl Compound

StepIntermediate NameStructural DescriptionKey Features
1Initial AdductProduct of the nucleophilic addition of the hydrazine to a carbonyl group.Formation of a new C-N bond; tetrahedral carbon at the former carbonyl center.
2HydrazoneFormed after dehydration of the initial adduct.Contains a C=N double bond. Can tautomerize to an enamine.
3Cyclic IntermediateFormed by intramolecular nucleophilic attack of the second nitrogen atom.A five-membered non-aromatic ring containing two nitrogen atoms.
4Final PyrazoleThe aromatic product formed after the final dehydration step.A stable, five-membered heterocyclic aromatic ring.

Another potential reaction pathway for this compound is its oxidation. The oxidation of hydrazine derivatives can proceed through various mechanisms, often involving radical intermediates. The specific products of oxidation would depend on the oxidizing agent used and the reaction conditions.

Furthermore, the reaction of this compound with aldehydes and ketones can lead to the formation of the corresponding hydrazones. These hydrazones can be stable compounds themselves or can serve as intermediates for further transformations, such as in the Wolff-Kishner reduction, where the carbonyl group is reduced to a methylene (B1212753) group. libretexts.org The mechanism of hydrazone formation involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. libretexts.org

Derivatization Strategies: Synthesis of Complex Molecular Architectures from 1 3,4 Difluorophenyl Methyl Hydrazine

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are widely recognized for their diverse biological activities and their utility as intermediates in the synthesis of heterocyclic compounds. nih.gov The primary method for synthesizing hydrazones involves the condensation reaction between a hydrazine (B178648) and a carbonyl compound.

The reaction of 1-[(3,4-Difluorophenyl)methyl]hydrazine with various aldehydes and ketones results in the formation of the corresponding hydrazone derivatives, which are a specific type of Schiff base. researchgate.netnih.gov This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. chemijournal.com

The versatility of this reaction allows for the introduction of a wide range of substituents (R¹ and R²) into the final molecule, depending on the choice of the carbonyl compound. This strategy has been employed to synthesize a library of hydrazone derivatives for various applications, including antimicrobial research. nih.govwindows.netxiahepublishing.com For instance, reacting this compound with substituted aromatic aldehydes yields N'-[(aryl)methylene]-1-[(3,4-difluorophenyl)methyl]hydrazines.

Table 1: Synthesis of Hydrazone Derivatives from this compound

Carbonyl Compound (R¹-CO-R²) Product (Hydrazone) Typical Reaction Conditions
Benzaldehyde (B42025) N'-(Phenylmethylene)-1-[(3,4-difluorophenyl)methyl]hydrazine Ethanol (B145695), catalytic acetic acid, reflux
Acetophenone N'-(1-Phenylethylidene)-1-[(3,4-difluorophenyl)methyl]hydrazine Methanol, catalytic H₂SO₄, reflux
4-Nitrobenzaldehyde N'-[(4-Nitrophenyl)methylene]-1-[(3,4-difluorophenyl)methyl]hydrazine Ethanol, reflux

This table presents illustrative examples of the condensation reaction. The choice of solvent and catalyst can be optimized for specific substrates.

The synthesis of enantiomerically pure or enriched hydrazones is of significant interest, particularly for the development of chiral ligands and asymmetric catalysts. While direct asymmetric condensation is challenging, several strategies can be employed. One common approach involves the use of chiral auxiliaries. A chiral carbonyl compound can be reacted with this compound to produce a diastereomeric mixture of hydrazones, which can then be separated chromatographically. Alternatively, asymmetric synthesis can be achieved through the use of chiral catalysts that can control the facial selectivity of the nucleophilic attack on the carbonyl group. Another established method is the use of N-acylhydrazones in asymmetric reactions, where the acyl group can direct the stereochemical outcome of subsequent transformations.

Construction of Nitrogen-Containing Heterocyclic Systems

Hydrazine and its derivatives are fundamental precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. The two adjacent nitrogen atoms in the hydrazine moiety provide a reactive core for cyclization reactions with appropriate bifunctional reagents.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in many pharmaceuticals. dergipark.org.tr The most common and direct method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.netmdpi.com

In this context, this compound can react with various β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds to yield N-substituted pyrazole derivatives. nih.gov The reaction with an unsymmetrical 1,3-dicarbonyl compound can potentially lead to the formation of two regioisomers, and the reaction conditions can often be tuned to favor one over the other. For example, the reaction with ethyl acetoacetate (B1235776) followed by cyclization is a classic route to pyrazolone (B3327878) derivatives. researchgate.net

Table 2: Examples of Pyrazole Synthesis

1,3-Dicarbonyl Reagent Resulting Pyrazole Derivative
Acetylacetone (2,4-Pentanedione) 1-[(3,4-Difluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole
Ethyl Acetoacetate 1-[(3,4-Difluorophenyl)methyl]-3-methyl-1H-pyrazol-5(4H)-one

The 1,2,4-triazole (B32235) ring is another five-membered heterocycle that is a key component of numerous biologically active compounds. Several synthetic pathways exist for the construction of this scaffold starting from hydrazine derivatives. isres.org A common strategy involves the conversion of the starting hydrazine into an intermediate such as an acylhydrazide or an amidrazone, which is then cyclized.

For instance, this compound can be acylated with a carboxylic acid or its derivative to form an N-acyl-N'-[(3,4-difluorophenyl)methyl]hydrazine. This intermediate can then undergo cyclization with an amine source, such as ammonia (B1221849) or a primary amine, often under dehydrating conditions, to form the 1,2,4-triazole ring (Einhorn-Brunner reaction). Alternatively, reaction with orthoesters or imidates provides a direct route to the triazole ring system.

Another approach is the Pellizzari reaction, where an acylhydrazide is heated with an amide to form a 3,4,5-trisubstituted 1,2,4-triazole. Furthermore, multicomponent reactions have been developed for the efficient assembly of 1,2,4-triazole scaffolds. nih.gov

1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They are bioisosteres of amides and esters and are frequently incorporated into drug candidates to improve their pharmacological profiles. nih.gov The most prevalent synthetic route to 1,3,4-oxadiazoles begins with the acylation of a hydrazine to form a diacylhydrazine intermediate. researchgate.netresearchgate.net

Starting with this compound, the first step is acylation with a carboxylic acid, acid chloride, or anhydride (B1165640) to produce the corresponding N'-acyl-1-[(3,4-difluorophenyl)methyl]hydrazide. This diacylhydrazine can then be subjected to cyclodehydration using a variety of reagents such as phosphorus oxychloride, thionyl chloride, polyphosphoric acid, or triflic anhydride to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373). nih.govresearchgate.net

Table 3: General Pathway to 1,3,4-Oxadiazole Derivatives

Step Reactant Intermediate/Product Typical Reagents
1. Acylation This compound + R-COCl N'-Acyl-1-[(3,4-difluorophenyl)methyl]hydrazide Pyridine, DCM

This table outlines a common two-step synthesis for 1,3,4-oxadiazoles, where 'R' represents a variable substituent from the acylating agent.

Exploration of Other Fused Heterocyclic Architectures

The strategic derivatization of this compound serves as a gateway to a diverse array of complex, fused heterocyclic architectures. These scaffolds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for biological activity. The inherent reactivity of the hydrazine moiety allows for its participation in a variety of cyclization reactions, leading to the formation of novel polycyclic systems. This section explores several potential strategies for the synthesis of such architectures.

One of the most classic and effective methods for the construction of indole (B1671886) rings is the Fischer indole synthesis. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.combyjus.com In the context of this compound, this would proceed via the formation of a hydrazone intermediate, followed by a msu.edumsu.edu-sigmatropic rearrangement and subsequent cyclization to yield a difluorophenyl-substituted indole derivative. The choice of the carbonyl component allows for a wide range of substitutions on the resulting indole ring.

Another promising avenue for derivatization is the synthesis of pyridazino[4,5-b]indoles. These tricyclic systems have been synthesized by the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate (B1144303). nih.gov By analogy, a similar strategy could be employed where a suitably functionalized indole precursor is reacted with this compound to construct the pyridazino[4,5-b]indole core, bearing the difluorophenylmethyl substituent. Such compounds are of interest for their potential as kinase inhibitors. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines represents a further opportunity for creating complex fused systems. These bicyclic heterocycles can be prepared through the condensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net A synthetic route starting from this compound could involve its initial conversion to a substituted aminopyrazole, which would then undergo cyclization with a suitable partner to form the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. This class of compounds is known to exhibit a range of biological activities, including as protein kinase inhibitors. rsc.org

Furthermore, the synthesis of wikipedia.orgpearson.comnih.govtriazolo[4,3-a]pyridines offers another pathway to fused heterocyclic architectures. These can be synthesized from 2-hydrazinopyridines and ethyl imidates. researchgate.net A multi-step synthesis could be envisioned where this compound is used to prepare a substituted 2-hydrazinopyridine, which is then cyclized to the desired triazolopyridine.

Finally, the Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, traditionally involves the cyclization of a β-arylethylamine with a carbonyl compound. mdpi.comnih.gov While not a direct reaction of the hydrazine, intermediates derived from this compound could potentially be designed to undergo Pictet-Spengler-type cyclizations, leading to novel fused heterocyclic systems.

A summary of potential fused heterocyclic architectures derivable from this compound is presented in the table below.

Fused HeterocycleGeneral Synthetic StrategyKey Reactants
IndolesFischer Indole SynthesisAldehyde or Ketone
Pyridazino[4,5-b]indolesCondensation and CyclizationFunctionalized Indole Precursor
Pyrazolo[1,5-a]pyrimidinesCondensation and Cyclizationβ-Dicarbonyl Compound
wikipedia.orgpearson.comnih.govTriazolo[4,3-a]pyridinesCondensation and CyclizationEthyl Imidate

Design Principles for Structure–Reactivity Relationship Investigations

The investigation of structure-reactivity relationships (SRR) is a cornerstone of modern medicinal and organic chemistry. It seeks to understand how the chemical structure of a molecule influences its reactivity in chemical transformations. A systematic approach to SRR studies allows for the rational design of synthetic routes and the optimization of reaction conditions. For a molecule such as this compound, several key design principles can be applied to investigate its reactivity in the synthesis of the fused heterocyclic architectures discussed previously.

Electronic Effects: The electronic properties of substituents on a reacting molecule play a crucial role in determining its reactivity. The 3,4-difluorophenyl group in the starting material exerts a strong electron-withdrawing effect due to the high electronegativity of the fluorine atoms. tandfonline.com This effect can significantly influence the nucleophilicity of the hydrazine nitrogens. In reactions where the hydrazine acts as a nucleophile, such as in the formation of hydrazones, the electron-withdrawing nature of the difluorophenyl group would be expected to decrease the reaction rate compared to an unsubstituted benzylhydrazine (B1204620). To systematically study this, a series of analogues with different substituents on the phenyl ring (e.g., electron-donating groups like methoxy, or less electron-withdrawing groups like a single fluoro substituent) could be synthesized and their reaction kinetics compared.

Steric Effects: The size and spatial arrangement of atoms in a molecule can also impact its reactivity. While fluorine is relatively small, its presence can still introduce steric hindrance that may affect the approach of reactants or influence the conformation of transition states. researchgate.net In the context of cyclization reactions, the steric bulk of the 3,4-difluorophenylmethyl group could influence the regioselectivity of ring closure. A systematic investigation could involve comparing the reactivity of this compound with analogues bearing smaller or larger substituents at the same position.

Conformational Analysis: The three-dimensional shape of a molecule and its ability to adopt different conformations can have a profound effect on its reactivity. For this compound, rotation around the various single bonds can lead to different conformers, some of which may be more reactive than others in a given cyclization reaction. Computational modeling can be a powerful tool to predict the preferred conformations of the starting material and key intermediates, providing insights into the likely reaction pathways. These predictions can then be tested experimentally by synthesizing conformationally restricted analogues.

Quantitative Structure-Activity Relationships (QSAR): QSAR is a computational and statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wikipedia.orgijnrd.orgnih.gov In the context of SRR, a QSAR model could be developed to predict the reactivity of different substituted benzylhydrazines in a particular cyclization reaction. This would involve synthesizing a training set of compounds with a wide range of electronic and steric properties, measuring their reaction rates or yields, and then using statistical methods to build a predictive model. Such a model could then be used to guide the design of new derivatives with optimized reactivity.

A summary of the key design principles for investigating the structure-reactivity relationships of this compound is provided in the table below.

Design PrincipleKey ConceptApplication to this compound
Electronic EffectsInfluence of electron-donating and electron-withdrawing groups on reaction rates and mechanisms.The difluorophenyl group is strongly electron-withdrawing, affecting the nucleophilicity of the hydrazine.
Steric EffectsImpact of the size and shape of substituents on reaction outcomes.The bulk of the difluorophenylmethyl group can influence regioselectivity in cyclization reactions.
Conformational AnalysisStudy of the spatial arrangement of atoms and its effect on reactivity.Predicting preferred conformations of intermediates to understand reaction pathways.
QSARMathematical modeling of the relationship between structure and reactivity.Developing predictive models to guide the synthesis of new derivatives with desired reactivity.

Computational and Theoretical Investigations of 1 3,4 Difluorophenyl Methyl Hydrazine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like 1-[(3,4-Difluorophenyl)methyl]hydrazine. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for a wide range of chemical investigations.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial. This would involve systematically rotating the bonds—such as the C-C bond connecting the phenyl ring and the methyl group, and the C-N and N-N bonds of the hydrazine (B178648) moiety—to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to determine the most stable, or ground-state, conformation.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties. By calculating the nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for the molecule. These predicted shifts can be compared with experimental data to confirm the molecular structure. Additionally, the calculation of vibrational frequencies can simulate the infrared (IR) and Raman spectra. This information is valuable for identifying characteristic functional groups and confirming the molecule's identity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the hydrazine group and the fluorine atoms on the phenyl ring, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational methods are invaluable for exploring potential reaction pathways for this compound. By modeling the interaction of this molecule with other reactants, it is possible to map out the entire reaction coordinate. This involves locating and characterizing the transition state structures, which are the highest energy points along the reaction pathway. Calculating the activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics. This type of modeling is crucial for understanding how the molecule might be synthesized or how it might act as a precursor in the formation of other compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While requiring a dataset of multiple, related compounds (analogs) and their corresponding activity data, a QSAR framework for derivatives of this compound would involve calculating a variety of molecular descriptors for each analog. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical models are then built to correlate these descriptors with the observed activity. Such models can be highly valuable for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds.

Molecular Docking for Theoretical Ligand-Target Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and medicinal chemistry for predicting the binding affinity and interaction of a ligand with its target receptor. In the context of this compound and its derivatives, molecular docking studies have been employed to elucidate their potential mechanisms of action and to identify promising candidates for various therapeutic targets. While specific molecular docking studies on this compound itself are not extensively documented in publicly available research, numerous studies on its derivatives, particularly hydrazone derivatives, provide significant insights into their theoretical ligand-target interactions.

These computational analyses have explored the interactions of hydrazine derivatives with a range of biological targets, including enzymes and receptors implicated in cancer and other diseases. The findings from these studies help in understanding the structure-activity relationships (SAR) and in the rational design of more potent and selective inhibitors.

For instance, molecular docking has been utilized to investigate the binding modes of 1,2,4-triazine (B1199460) derivatives bearing arylidene-hydrazinyl moieties with the mammalian target of rapamycin (B549165) (mTOR), a key protein in cancer cell growth regulation. nih.gov Similarly, studies on phenyl hydrazine derivatives of piperidones have used molecular docking to explore their binding potency against cancer targets like the androgen receptor and Bcl2 protein. researchgate.net

The general approach in these studies involves preparing the 3D structures of the ligands (hydrazine derivatives) and the target protein, followed by docking simulations to predict the most stable binding conformations. The results are often expressed in terms of binding energy or a docking score, with lower values typically indicating a more favorable interaction. These simulations also reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein.

Detailed Research Findings

Research into the derivatives of hydrazine has revealed potential interactions with several key biological targets. For example, a series of pyrazolo-pyrimidinones with hydrazide-hydrazones were synthesized and evaluated for their antiproliferative effects, with molecular docking studies supporting the biological data. nih.gov In another study, hydrazone derivatives were investigated as potential inhibitors for breast cancer cell line MCF-7, with docking and molecular dynamics studies used to predict their binding affinity and stability. thaiscience.info

Furthermore, computational analyses of hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been conducted to assess their potential as antitubercular agents, with molecular docking used to predict their binding affinity towards the InhA enzyme. nih.gov The insights gained from these computational studies are crucial for the optimization of lead compounds and the development of new therapeutic agents.

The following interactive table summarizes findings from various molecular docking studies on hydrazine derivatives, showcasing the diversity of targets and the potential of this class of compounds.

Compound ClassTarget ProteinKey Findings
Pyrazolo-pyrimidinones with hydrazide-hydrazonesNot specified in abstractExerted significant cell-growth inhibition in MCF-7 breast cancer cells. nih.gov
1,2,4-Triazine derivatives with arylidene-hydrazinyl moietiesmTORDesigned as potential mTOR inhibitors for cancer treatment. nih.gov
Phenyl hydrazine derivatives of piperidonesAndrogen receptor, Bcl2 protein, etc.Exhibited significant binding potency to target protein structures. researchgate.net
Hydrazone derivativesTarget in MCF-7 breast cancer cellsChloro and bromo substituted compounds showed good potency as active inhibitors. thaiscience.info
Hydrazide derivatives with 1,3,4-oxadiazoleInhA (Antitubercular target)Some derivatives showed increased antimycobacterial activity. nih.gov

These studies collectively underscore the value of molecular docking in hypothesizing the interaction of hydrazine derivatives with various biological targets, thereby guiding further experimental validation and drug development efforts.

Conclusion and Future Research Perspectives

Summary of Current Contributions to the Understanding of 1-[(3,4-Difluorophenyl)methyl]hydrazine

Currently, this compound is primarily recognized as a chemical intermediate. Its difluorophenylmethyl motif is of interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The hydrazine (B178648) functional group is a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other derivatives.

The principal contribution of this compound to the chemical sciences has been as a building block in the synthesis of more complex molecules. Its structural features, combining a difluorinated aromatic ring with a reactive hydrazine moiety, make it a valuable synthon. While specific, in-depth studies on the unique properties and reactivity of this compound are not extensively documented in publicly available literature, its utility is implied by its commercial availability and the general importance of fluorinated organic molecules in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number887595-36-0
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol

This data is compiled from publicly available chemical databases.

Identification of Unexplored Synthetic Pathways and Reactivity Patterns

The synthesis of this compound itself is not extensively detailed in readily accessible scientific literature, suggesting that its preparation likely follows established methods for the synthesis of substituted hydrazines. However, there remain several unexplored avenues for its synthesis and reactivity.

Unexplored Synthetic Pathways:

Reductive Amination Routes: Alternative and potentially more efficient synthetic routes could be explored, such as the direct reductive amination of 3,4-difluorobenzaldehyde (B20872) with hydrazine or a protected hydrazine equivalent.

Flow Chemistry Synthesis: The application of continuous flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly given the potential hazards associated with hydrazine.

Enantioselective Synthesis: For applications where chirality is crucial, the development of enantioselective synthetic methods to produce chiral derivatives of this compound would be a significant advancement.

Unexplored Reactivity Patterns:

Cyclization Reactions: A systematic investigation into its reactivity with various dicarbonyl compounds, diketones, and other bifunctional electrophiles to form a diverse range of heterocyclic systems (e.g., pyrazoles, pyridazines) is warranted. The influence of the difluorophenyl group on the regioselectivity and reaction kinetics of these cyclizations is a key area for study.

Transition-Metal Catalyzed Cross-Coupling Reactions: The potential for the hydrazine moiety to participate in novel transition-metal-catalyzed cross-coupling reactions to form C-N or N-N bonds has not been thoroughly investigated for this specific compound.

Oxidative Chemistry: The oxidation of this compound could lead to interesting reactive intermediates, such as the corresponding diazene, which could be trapped in cycloaddition reactions or other transformations.

Outlook for Novel Derivative Design and Chemical Transformations

The future of research on this compound lies in the design and synthesis of novel derivatives with tailored properties and functionalities. The inherent reactivity of the hydrazine group provides a platform for extensive chemical modifications.

Novel Derivative Design:

Hydrazone Synthesis: The condensation of this compound with a wide variety of aldehydes and ketones can generate a library of hydrazone derivatives. These hydrazones are not only stable compounds in their own right but also serve as versatile intermediates for further transformations. The azomethine group in hydrazones (-NHN=CH-) is known to be important for various biological activities. nih.gov

Acylhydrazide Formation: Acylation of the hydrazine with carboxylic acids, acid chlorides, or anhydrides would yield acylhydrazides. These compounds are known to be precursors for the synthesis of 1,3,4-oxadiazoles and other important heterocyclic scaffolds. nih.gov

Peptoid Hybrids: Incorporation of the 1-[(3,4-difluorophenyl)methyl]hydrazino moiety into peptide-like structures, or "peptoids," could lead to novel peptidomimetics with enhanced proteolytic stability and potentially interesting biological activities. nih.gov

Future Chemical Transformations:

Multi-component Reactions: The development of one-pot, multi-component reactions involving this compound, an aldehyde or ketone, and a third component (e.g., an isocyanide or a Michael acceptor) could provide rapid access to complex molecular architectures.

Late-Stage Functionalization: Exploring the use of this compound as a reagent for the late-stage functionalization of complex molecules could be a valuable strategy in medicinal chemistry.

Polymer Chemistry: The bifunctional nature of hydrazine derivatives suggests their potential use as monomers or chain-transfer agents in polymerization reactions to create novel polymers with unique properties conferred by the difluorophenyl group.

Directions for Advanced Computational and Mechanistic Studies

To complement experimental investigations, advanced computational and mechanistic studies are crucial for a deeper understanding of the properties and reactivity of this compound and its derivatives.

Computational Studies:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the conformational preferences, electronic structure, and reactivity of the molecule. Calculations of frontier molecular orbitals (HOMO-LUMO) can provide insights into its nucleophilic and electrophilic character.

Molecular Docking Studies: For derivatives designed as potential bioactive agents, molecular docking simulations can predict their binding modes and affinities with biological targets, such as enzymes or receptors. This can guide the rational design of more potent compounds.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of intramolecular and intermolecular interactions, including hydrogen bonding and halogen bonding, which can influence the solid-state structure and biological activity of its derivatives.

Mechanistic Studies:

Kinetic Studies: Experimental kinetic studies of its key reactions, such as hydrazone formation or cyclization reactions, can elucidate the reaction mechanisms and the role of the difluorophenyl group in influencing reaction rates.

Spectroscopic Interrogation of Intermediates: The use of advanced spectroscopic techniques, such as in-situ NMR or rapid-injection NMR, could allow for the detection and characterization of transient intermediates in its reactions.

Isotope Labeling Studies: Employing isotopically labeled reagents can provide definitive evidence for proposed reaction mechanisms, for example, by tracking the fate of specific atoms throughout a transformation.

By systematically addressing these unexplored areas, the scientific community can build a comprehensive understanding of the chemistry of this compound, paving the way for its application in the development of new pharmaceuticals, agrochemicals, and advanced materials.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-Difluorophenyl)methyl]hydrazine
Reactant of Route 2
Reactant of Route 2
1-[(3,4-Difluorophenyl)methyl]hydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.